Cas no 2229007-44-5 (3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- EN300-1804159
- 2229007-44-5
-
- インチ: 1S/C10H8FN3O2/c1-14-9(10(15)16)3-8(13-14)6-2-7(11)5-12-4-6/h2-5H,1H3,(H,15,16)
- InChIKey: OTQLXFORYTWZKL-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1)C1C=C(C(=O)O)N(C)N=1
計算された属性
- せいみつぶんしりょう: 221.06005467g/mol
- どういたいしつりょう: 221.06005467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 68Ų
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804159-5g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1804159-1g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1804159-0.5g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1804159-2.5g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1804159-0.25g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1804159-1.0g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1804159-0.05g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1804159-0.1g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1804159-5.0g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1804159-10.0g |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2229007-44-5 | 10g |
$5652.0 | 2023-06-02 |
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報
Introduction to 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2229007-44-5)
3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 2229007-44-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole and pyridine chemical families, featuring a unique structural framework that combines a fluorinated pyridine ring with a methyl-substituted pyrazole core, connected via a carboxylic acid linkage. The presence of the fluorine atom in the pyridine moiety enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
The structural configuration of 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid imparts distinct electronic and steric properties, which are critical for its biological activity. The fluorine atom, being highly electronegative, influences the electronic distribution within the molecule, potentially modulating its interactions with biological targets. This feature has been extensively explored in the design of kinase inhibitors, anticancer agents, and other therapeutic compounds where precise modulation of target binding affinity is essential.
In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, pyrazole derivatives have emerged as particularly promising candidates for drug development. The compound 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid exemplifies this trend, with its ability to serve as a versatile building block for synthesizing novel therapeutic agents.
One of the most compelling aspects of 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is its potential application in the development of small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that fluorinated pyridine-containing compounds can exhibit enhanced binding affinity to protein targets due to the strong electron-withdrawing effect of fluorine. This property has been leveraged in the design of inhibitors for kinases, which are overexpressed in many cancers and play crucial roles in cell proliferation and survival.
Moreover, the carboxylic acid group in 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid provides a versatile handle for further functionalization, allowing chemists to modify the molecule's properties as needed for specific applications. This adaptability has made it a valuable intermediate in synthetic chemistry, enabling the rapid construction of libraries of derivatives for high-throughput screening.
Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for compounds like 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid. These tools allow researchers to predict the biological activity of novel molecules with high accuracy before they are synthesized, significantly reducing the time and cost associated with drug development. By integrating experimental data with computational predictions, scientists can optimize the structure of 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid to enhance its potency and selectivity against target proteins.
The therapeutic potential of 3-(5-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been explored in preclinical studies investigating its effects on various disease models. Preliminary results suggest that this compound may exhibit anti-inflammatory, antiviral, and anticancer properties. These findings are particularly exciting given the growing demand for innovative treatments that can address unmet medical needs. The ability of 3-(5-fluoropyridin-3-y)l]-1-methyl-lH-pyrarsole-l-carboryl ic aci d to modulate multiple disease pathways simultaneously makes it an attractive candidate for combination therapies.
In conclusion, 3-( 5 -fluoro p y rid ine - 3 - y l ) - 1 - m eth y l - l H - p y ra z ole - 5 - ca r box y l ic aci d ( C A S N o . 2 2 2 9 0 0 7 - 4 4 - 5 ) represents a prom is ing compo und with sign ific ant pharma cological po tential . Its unique structural features make it an ideal candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics for a wide range of diseases.
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